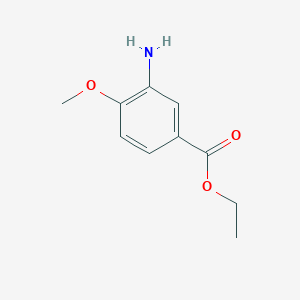
Ethyl 3-Amino-4-methoxybenzoate
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to Ethyl 3-Amino-4-methoxybenzoate involves several steps and different starting materials. For instance, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, a compound with a similar structure, starts with 4-amino-2-hydroxybenzoic acid. This compound is methylated using dimethyl sulfate to obtain methyl 4-amino-2-methoxybenzoate. Subsequent reactions involve the use of potassium thiocyanate with bromine, ethylation with bromoethane, and oxidation with hydrogen peroxide to achieve the final product with a total yield of 24.5% . Similarly, the synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate derivatives involves the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with various arylidinemalononitrile derivatives in an EtOH/TEA solution at room temperature .
Molecular Structure Analysis
The molecular structure and spectroscopic characterization of Ethyl 4-aminobenzoate, a compound structurally similar to Ethyl 3-Amino-4-methoxybenzoate, have been extensively studied. Techniques such as FT-IR, FT-Raman, and DFT quantum chemical calculations were used to evaluate the vibrational wavenumbers, intensities of vibrational bands, and optimized geometrical parameters. The stable geometry was determined from the potential energy surface scan, and complete vibrational assignments were carried out using Natural Bond Orbital (NBO) analysis and Scaled Quantum Mechanical Force Field (SQMFF) methodology. The molecular orbital contributions were studied through density of states analyses, and electronic properties like HOMO and LUMO energies were determined by TD-DFT approach .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Ethyl 3-Amino-4-methoxybenzoate-related compounds are diverse and include methylation, ethylation, thiocyanation, and oxidation . Additionally, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with cyanoacrylate derivatives leads to the formation of Ethyl (amino(methoxy)methyl)-3-(substitutedphenyl)-1-oxo-1H-benzo[4,5]thiazole[3,2-a]pyridine-4-carboxylate . These reactions are crucial for the synthesis of various derivatives with potential applications in medicinal chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of Ethyl 4-aminobenzoate have been analyzed through experimental techniques and DFT calculations. The vibrational spectra provide insights into the compound's structure, while the molecular electrostatic potential (MEP) and thermodynamic properties give information about its reactivity and stability. The UV-visible spectrum and Mulliken population analysis on atomic charges contribute to understanding the electronic properties of the compound .
Aplicaciones Científicas De Investigación
Synthesis of Pharmaceuticals
- Ethyl 3-Amino-4-methoxybenzoate, and similar compounds, are used as intermediates in the synthesis of various pharmaceuticals. For instance, 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, a related compound, is an intermediate in the synthesis of amisulpride, an antipsychotic drug (Wang Yu, 2008).
Chemical Characterization and Derivative Formation
- Ethyl 3-Amino-4-methoxybenzoate can be modified to create new chemical entities. For example, benzoic acid derivatives, including ethyl 3,5-dihydroxy-4-methoxybenzoate, have been identified from natural sources and characterized using spectroscopic methods (Z. Ali et al., 1998).
Antimicrobial Activity
- Derivatives of Ethyl 3-Amino-4-methoxybenzoate, such as Schiff base ligands synthesized from similar compounds, exhibit antimicrobial properties. For instance, compounds synthesized from 4-methoxyphenol derivatives displayed moderate activity against bacteria and fungi (H. M. Vinusha et al., 2015).
Pharmacological Research
- Compounds structurally similar to Ethyl 3-Amino-4-methoxybenzoate have been used in pharmacological research. For example, ethyl 5-sulfamoyl-2-methoxybenzoate was used in synthesizing potential neuroleptics, indicating their relevance in psychotropic medication research (V. Valenta et al., 1990).
Environmental Studies
- In environmental research, derivatives of Ethyl 3-Amino-4-methoxybenzoate, such as ethyl-4-aminobenzoate, have been studied for their occurrence and transformation in natural waters, revealing insights into their environmental behavior and potential impacts (A. J. Li et al., 2017).
Anticancer Research
- Some derivatives of Ethyl 3-Amino-4-methoxybenzoate have been synthesized and evaluated for their anticancer properties, suggesting potential applications in cancer treatment (O. Bekircan et al., 2008).
Neurological Research
- Research into neurological disorders utilizes derivatives of Ethyl 3-Amino-4-methoxybenzoate. For instance, compounds like 3-hydroxy-4-amino-4,5,6,7-tetrahydro-1,2-benzisoxazole, a derivative, have been studied for their potential to inhibit glial GABA uptake, offering insights into neurological conditions (E. Falch et al., 1999).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 3-amino-4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-3-14-10(12)7-4-5-9(13-2)8(11)6-7/h4-6H,3,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWCDEPEMGXGFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-Amino-4-methoxybenzoate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]propanoic acid](/img/structure/B97595.png)

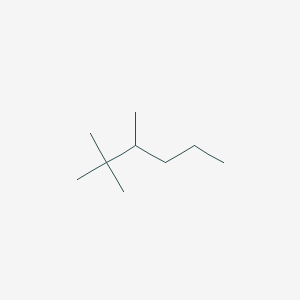

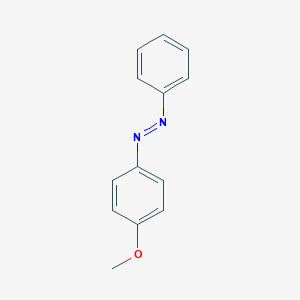





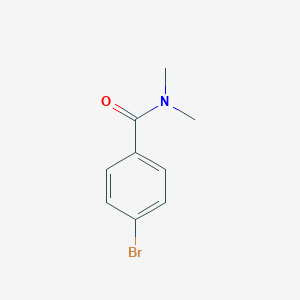
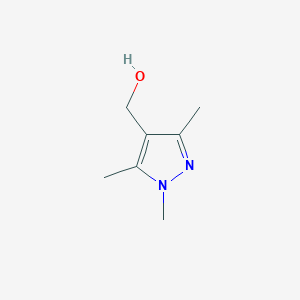
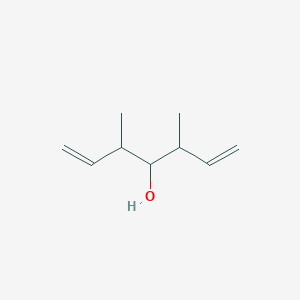
![1,3-Dihydro-2h-imidazo[4,5-b]pyrazin-2-one](/img/structure/B97623.png)